molecular formula C8H7BFNO2 B13022915 (4-fluoro-1H-indol-3-yl)boronic acid CAS No. 948593-83-7

(4-fluoro-1H-indol-3-yl)boronic acid

Cat. No.: B13022915
CAS No.: 948593-83-7
M. Wt: 178.96 g/mol
InChI Key: XVOPEBILKFRTOZ-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indol-3-yl)boronic acid is a fluorinated indole derivative featuring a boronic acid group at the 3-position of the indole ring and a fluorine substituent at the 4-position. This structural combination confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine atom, as an electron-withdrawing group, enhances the Lewis acidity of the boronic acid moiety by stabilizing the conjugate base (boronate) through inductive effects . The indole scaffold, a common pharmacophore, may facilitate interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

948593-83-7

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

(4-fluoro-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11-13H

InChI Key

XVOPEBILKFRTOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C(=CC=C2)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1H-indol-3-yl)boronic acid typically involves the reaction of lithiated indoles with borates. This method takes advantage of ortho-metalation, where the indole is first lithiated and then reacted with a borate to form the boronic acid derivative . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (4-fluoro-1H-indol-3-yl)boronic acid often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. This method is favored for its mild reaction conditions and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis of Physicochemical Properties

Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and suitability in physiological applications. Fluorine substitution significantly lowers the pKa compared to non-fluorinated analogs:

  • Phenylboronic acid : pKa = 8.86 .
  • 4-Fluorophenylboronic acid : Estimated pKa ~8.2–8.5 (due to fluorine’s electron-withdrawing effect) .
  • (4-Fluoro-1H-indol-3-yl)boronic acid : Expected to have a lower pKa than phenylboronic acid, similar to 4-fluorophenylboronic acid. The indole nitrogen may further modulate acidity through resonance effects .

Key Insight : The fluorine substituent enhances Lewis acidity, favoring boronate formation under physiological pH (7.4), which is advantageous for applications like glucose sensing or protease inhibition .

Reactivity and Boronic Ester Formation

Boronic acids equilibrate between free acid, boroxine trimers, and esters. The fluorine atom in (4-fluoro-1H-indol-3-yl)boronic acid likely accelerates esterification kinetics compared to non-fluorinated indole analogs. For example:

  • Phenylboronic acid forms stable esters with catechol in the presence of Et₃N within 10 minutes .
  • 4-Fluorophenylboronic acid may exhibit faster esterification due to increased Lewis acidity.

This reactivity is critical in dynamic combinatorial chemistry and drug design, where rapid equilibrium shifts enable adaptive molecular recognition .

Antiproliferative Effects

Aromatic boronic acids exhibit cytotoxicity via proteasome inhibition or interactions with serine hydrolases. Comparative IC₅₀ values:

Compound IC₅₀ (μM) Target Cell Line Reference
Phenanthren-9-yl boronic acid 0.225 4T1 breast cancer
6-Hydroxynaphthalen-2-yl boronic acid 0.197 4T1 breast cancer
(4-Fluoro-1H-indol-3-yl)boronic acid Not reported

Inference : The indole core and fluorine substituent may enhance cellular uptake or target affinity compared to polycyclic aromatic analogs, but experimental validation is needed.

Protease Inhibition

Boronic acids inhibit serine proteases via covalent interactions. Notable examples:

  • Bortezomib : A boronic acid-based proteasome inhibitor (IC₅₀ = 0.6 nM) .
  • FL-166 (bifunctional aryl boronic acid) : Inhibits SARS-CoV-2 3CLpro with Kᵢ = 40 nM .

The indole moiety in (4-fluoro-1H-indol-3-yl)boronic acid could mimic tryptophan residues in protease active sites, while fluorine enhances electrophilicity at the boron center .

Diagnostic Accuracy

Boronic acids differentiate bacterial enzyme activity (e.g., KPC vs. ESBL β-lactamases). Comparative performance:

  • Phenylboronic acid: Superior diagnostic accuracy (94% sensitivity) .
  • APBA (3-aminophenylboronic acid): Lower sensitivity (82%) .

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